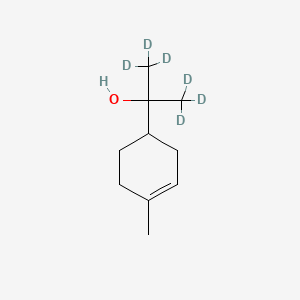
alpha-Terpinenol-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Terpinenol-D6 is a deuterated form of alpha-terpineol, a naturally occurring monoterpenoid alcohol. Alpha-terpineol is known for its pleasant lilac-like odor and is commonly used in the fragrance and flavor industries. The deuterated version, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of alpha-terpineol due to the presence of deuterium atoms, which can be traced more easily in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Terpinenol-D6 can be synthesized through the hydration of alpha-pinene-D6, a deuterated form of alpha-pinene. The reaction typically involves the use of acidic conditions to facilitate the hydration process. One common method involves the use of chloroacetic acid in a continuous flow system at a temperature of 80°C with a residence time of 15 minutes, achieving good conversion and selectivity . Another method involves a two-step cascade reaction starting with limonene-D6, where the first step is a chemo-specific double bond addition using trifluoroacetic acid, followed by basic hydrolysis with sodium hydroxide in methanol .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of deuterated monoterpenes such as limonene-D6 or alpha-pinene-D6 using microbial processes. These biotechnological methods can achieve high yields and are considered more environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Terpinenol-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-terpineol oxide-D6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include alpha-terpineol oxide-D6, reduced alcohol derivatives, and various substituted terpineol derivatives.
Aplicaciones Científicas De Investigación
Alpha-Terpinenol-D6 is widely used in scientific research due to its deuterated nature, which allows for easier tracing and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic pathway studies to understand the biotransformation of monoterpenoids in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of alpha-terpineol in the body.
Industry: Applied in the development of new fragrances and flavors, as well as in the study of the stability and degradation of alpha-terpineol in various products
Mecanismo De Acción
The mechanism of action of alpha-Terpinenol-D6 involves its interaction with various molecular targets and pathways. As an alcoholic monoterpene, it can enhance the permeation of hydrophilic drugs by increasing the fluidity of cell membranes. This property makes it a valuable compound in the formulation of transdermal drug delivery systems . Additionally, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its interaction with cellular signaling pathways and enzymes .
Comparación Con Compuestos Similares
Alpha-Terpinenol-D6 can be compared with other similar monoterpenoid alcohols, such as:
Beta-Terpineol: Less common in nature and has different olfactory properties.
Gamma-Terpineol: Also less common and exhibits different biological activities.
Delta-Terpineol: Rarely found in nature and has unique chemical properties.
Terpinen-4-ol: Another common isomer with distinct biological activities and industrial applications.
This compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing and analytical studies.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3,3D3 |
Clave InChI |
WUOACPNHFRMFPN-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















